molecular formula C24H23Cl3N2O7 B565279 2-(Acetylamino)-2-deoxy-3-O-benzoyl-4,6-O-benzylidene-D-galactopyranose Trichloroacetimidate CAS No. 390400-47-2

2-(Acetylamino)-2-deoxy-3-O-benzoyl-4,6-O-benzylidene-D-galactopyranose Trichloroacetimidate

Cat. No.: B565279
CAS No.: 390400-47-2
M. Wt: 557.805
InChI Key: KXEHVNPBAPICIP-MLXPMVFZSA-N
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Description

2-(Acetylamino)-2-deoxy-3-O-benzoyl-4,6-O-benzylidene-D-galactopyranose Trichloroacetimidate is a complex organic compound used primarily in carbohydrate chemistry. This compound is notable for its role as a glycosyl donor in glycosylation reactions, which are essential for the synthesis of oligosaccharides and glycoconjugates. The presence of multiple protective groups in its structure makes it a versatile intermediate in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetylamino)-2-deoxy-3-O-benzoyl-4,6-O-benzylidene-D-galactopyranose Trichloroacetimidate typically involves multiple steps, starting from D-galactose. The key steps include:

    Protection of Hydroxyl Groups: The hydroxyl groups of D-galactose are protected using benzylidene and benzoyl groups to prevent unwanted side reactions.

    Introduction of Acetylamino Group: The acetylamino group is introduced via acetylation of the amino group.

    Formation of Trichloroacetimidate: The final step involves the reaction of the protected galactopyranose derivative with trichloroacetonitrile in the presence of a base to form the trichloroacetimidate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of automated reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Acetylamino)-2-deoxy-3-O-benzoyl-4,6-O-benzylidene-D-galactopyranose Trichloroacetimidate undergoes several types of reactions:

    Glycosylation: It acts as a glycosyl donor in the presence of a Lewis acid catalyst, forming glycosidic bonds with various acceptors.

    Hydrolysis: The trichloroacetimidate group can be hydrolyzed to form the corresponding glycosyl trichloroacetamide.

    Substitution: The protective groups can be selectively removed or substituted under specific conditions.

Common Reagents and Conditions

    Lewis Acids: Commonly used Lewis acids include BF3·OEt2 and Sn(OTf)2.

    Bases: Bases such as triethylamine are used in the formation of the trichloroacetimidate.

    Solvents: Dichloromethane and acetonitrile are frequently used solvents.

Major Products

    Glycosides: The primary products of glycosylation reactions.

    Trichloroacetamides: Formed through hydrolysis of the trichloroacetimidate group.

Scientific Research Applications

2-(Acetylamino)-2-deoxy-3-O-benzoyl-4,6-O-benzylidene-D-galactopyranose Trichloroacetimidate is widely used in scientific research, particularly in:

    Carbohydrate Chemistry: As a glycosyl donor for the synthesis of complex oligosaccharides.

    Medicinal Chemistry: In the development of glycosylated drugs and prodrugs.

    Biology: For studying glycosylation processes in biological systems.

    Industry: In the production of glycosylated compounds for various applications.

Mechanism of Action

The compound exerts its effects primarily through its role as a glycosyl donor. The trichloroacetimidate group is activated by a Lewis acid, facilitating the formation of a glycosidic bond with an acceptor molecule. This process involves the formation of an oxocarbenium ion intermediate, which is stabilized by the protective groups on the galactopyranose ring.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Acetylamino)-2-deoxy-3-O-benzoyl-D-galactopyranose Trichloroacetimidate
  • 2-(Acetylamino)-2-deoxy-4,6-O-benzylidene-D-galactopyranose Trichloroacetimidate

Uniqueness

The unique combination of protective groups in 2-(Acetylamino)-2-deoxy-3-O-benzoyl-4,6-O-benzylidene-D-galactopyranose Trichloroacetimidate provides enhanced stability and selectivity in glycosylation reactions. This makes it a valuable intermediate in the synthesis of complex carbohydrates and glycoconjugates.

Properties

IUPAC Name

[(4aR,7R,8R,8aR)-7-acetamido-2-phenyl-6-(2,2,2-trichloroethanimidoyl)oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23Cl3N2O7/c1-13(30)29-17-19(34-20(31)14-8-4-2-5-9-14)18-16(33-22(17)36-23(28)24(25,26)27)12-32-21(35-18)15-10-6-3-7-11-15/h2-11,16-19,21-22,28H,12H2,1H3,(H,29,30)/t16-,17-,18+,19-,21?,22?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXEHVNPBAPICIP-MLXPMVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OC(=N)C(Cl)(Cl)Cl)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]2[C@@H](COC(O2)C3=CC=CC=C3)OC1OC(=N)C(Cl)(Cl)Cl)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23Cl3N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10746907
Record name 2-Acetamido-3-O-benzoyl-4,6-O-benzylidene-2-deoxy-1-O-(2,2,2-trichloroethanimidoyl)-D-galactopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

557.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

390400-47-2
Record name 2-Acetamido-3-O-benzoyl-4,6-O-benzylidene-2-deoxy-1-O-(2,2,2-trichloroethanimidoyl)-D-galactopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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